molecular formula C17H22N6O3 B2702787 N1-isobutyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014028-42-2

N1-isobutyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2702787
CAS No.: 1014028-42-2
M. Wt: 358.402
InChI Key: QLESNZNPGXJRAH-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C17H22N6O3 and its molecular weight is 358.402. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those related to the chemical structure of interest, have been extensively studied. A study by Titi et al. (2020) described the synthesis of pyrazole derivatives through the reaction of hydroxymethyl pyrazole derivatives with primary amines. The structural identification involved techniques like FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds were examined for their biological activities against breast cancer and microbes, showcasing their potential in medicinal chemistry (Titi et al., 2020).

Biological Activities

The biological activities of pyrazole and pyrimidine derivatives have been a significant focus. Pyrazole-linked pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, highlighting the application of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020). Another study focused on the synthesis of octahydropyrano[2,3-d]pyrimidine derivatives, providing insights into the chemical flexibility and potential pharmaceutical applications of these compounds (Zeng et al., 2018).

Mechanistic Insights and Drug Design

Further research has explored the mechanistic aspects and drug design potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, the discovery of a selective brain penetrant PDE9A inhibitor for treating cognitive disorders showcases the therapeutic potential of these compounds. This research emphasizes the role of structure-based drug design and synthetic chemistry in developing novel pharmacological tools (Verhoest et al., 2012).

Antimicrobial Evaluation

The synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring and their antimicrobial evaluation exemplifies the ongoing search for new antimicrobial agents. These studies underline the importance of structural diversity in discovering compounds with potential therapeutic applications (Farag et al., 2009).

Properties

IUPAC Name

N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-9(2)8-18-15(25)16(26)20-13-7-10(3)22-23(13)17-19-12-6-4-5-11(12)14(24)21-17/h7,9H,4-6,8H2,1-3H3,(H,18,25)(H,20,26)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLESNZNPGXJRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCC(C)C)C2=NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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